Crystal structure and X-ray diffraction of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide
Crystal structure and X-ray diffraction of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide
An In-depth Technical Guide to the Anticipated Crystal Structure and X-ray Diffraction of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide
Introduction: The Significance of Sterically Hindered Phosphine Oxides
Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide is a member of the sterically hindered phosphine oxide family. These molecules are of significant interest to researchers in drug development and materials science. The incorporation of a phosphine oxide moiety can dramatically alter the physicochemical properties of a molecule, often leading to increased polarity, enhanced metabolic stability, and improved aqueous solubility.[1][2] These characteristics are highly desirable in medicinal chemistry, where poor solubility and rapid metabolism can be significant hurdles in drug design.[1][2] The bulky 3,5-di-tert-butyl groups on the phenyl rings create a sterically crowded environment around the phosphorus center, which can influence the molecule's reactivity, conformation, and solid-state packing. This guide provides a detailed analysis of the anticipated crystal structure of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide, based on established principles of synthetic chemistry, X-ray crystallography, and comparative analysis with structurally related compounds.
Synthesis and Single Crystal Growth: A Proposed Methodology
While the specific synthesis of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide is not extensively detailed in the public literature, a robust and logical synthetic pathway can be proposed based on well-established methods for the preparation of symmetric secondary phosphine oxides.
Proposed Synthetic Pathway
The synthesis would likely proceed via a Grignard reaction, a common and effective method for forming carbon-phosphorus bonds.[3]
Step-by-Step Protocol:
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Grignard Reagent Formation: 1-Bromo-3,5-di-tert-butyl-4-methoxybenzene would be reacted with magnesium turnings in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding Grignard reagent. The inert atmosphere is crucial to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture.
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Reaction with Diethyl Phosphite: The freshly prepared Grignard reagent would then be reacted with diethyl phosphite. This reaction typically involves the addition of the diethyl phosphite to the Grignard solution at a reduced temperature (e.g., 0 °C) to control the exothermicity of the reaction.
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Workup and Purification: The reaction would be quenched by the careful addition of an acidic solution, such as dilute hydrochloric acid. This step protonates the intermediate phosphinite to yield the desired phosphine oxide. The crude product would then be extracted, dried, and purified, likely via column chromatography on silica gel, followed by recrystallization to obtain the final product in high purity.
Single Crystal Growth for X-ray Diffraction
Obtaining a high-quality single crystal is a prerequisite for X-ray diffraction analysis. For a molecule like Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide, several crystallization techniques could be employed:
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Slow Evaporation: A saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane or dichloromethane/pentane) would be allowed to evaporate slowly in a dust-free environment.
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Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting the growth of single crystals.
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Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature, or below, to induce crystallization.
The choice of solvent is critical and is often determined empirically. The goal is to find conditions where the molecules have sufficient time and mobility to arrange themselves into a well-ordered crystal lattice.
Fundamentals of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique relies on the interaction of X-rays with the electrons of the atoms in the crystal.
When a beam of monochromatic X-rays strikes a single crystal, the X-rays are scattered by the electrons of the atoms. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots of varying intensities. By measuring the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated using a mathematical process called a Fourier transform. From this electron density map, the positions of the individual atoms can be determined, and a complete three-dimensional model of the molecule and its arrangement in the crystal lattice can be built and refined.
Anticipated Molecular Structure and Geometry
While an experimentally determined crystal structure for Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide is not publicly available, we can predict its key structural features with a high degree of confidence by analogy to related, structurally characterized compounds, such as bis(2,4,6-trimethylphenyl)phosphine oxide.[4]
The central phosphorus atom is expected to have a distorted tetrahedral geometry, being bonded to the oxygen atom and the two bulky aryl groups. The steric hindrance imposed by the four tert-butyl groups will likely cause significant twisting of the phenyl rings relative to the P-C bonds. This is a key feature of such sterically crowded molecules and has a profound impact on their packing in the solid state.
Key Predicted Structural Parameters:
| Parameter | Predicted Value Range | Rationale |
| P=O Bond Length | 1.48 - 1.50 Å | Typical for phosphine oxides. This bond has significant double bond character. |
| P-C Bond Length | 1.81 - 1.83 Å | Consistent with P-C single bonds in similar aryl phosphine oxides.[4] |
| O=P-C Bond Angle | 112 - 117° | Expected to be larger than the ideal tetrahedral angle of 109.5° due to the repulsion of the P=O double bond. |
| C-P-C Bond Angle | 105 - 110° | Likely to be slightly compressed from the ideal tetrahedral angle to accommodate the larger O=P-C angles. |
| Aryl Ring Dihedral Angle | > 30° | The steric clash between the tert-butyl groups will force a significant twist of the phenyl rings out of a coplanar arrangement. |
Expected Crystal Packing and Intermolecular Interactions
The way in which individual molecules of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide arrange themselves in the solid state will be primarily dictated by van der Waals forces and the need to pack the bulky, awkwardly shaped molecules in the most efficient way. The large, nonpolar tert-butyl groups will dominate the intermolecular interactions.
It is unlikely that strong, classical hydrogen bonds will be present. However, weak C-H···O interactions between the methyl or aryl C-H groups and the oxygen atom of the phosphine oxide on a neighboring molecule may occur. These weak interactions can play a role in directing the overall crystal packing. The bulky nature of the molecule may lead to the formation of a relatively open crystal lattice with a lower packing efficiency compared to less sterically hindered analogues.
Conclusion and Future Perspectives
Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide represents an important class of molecules with significant potential in medicinal chemistry and materials science. While a definitive crystal structure is yet to be reported in the public domain, a detailed and scientifically sound prediction of its molecular geometry and solid-state packing can be made based on established chemical principles and comparative analysis with known structures.
The experimental determination of this crystal structure through single-crystal X-ray diffraction would be a valuable contribution to the field. It would provide a precise understanding of the conformational effects of the bulky substituents and would enable a more detailed analysis of the structure-property relationships in this class of compounds. Such data would be invaluable for the rational design of new drug candidates and advanced materials.
References
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Finkbeiner, P., & Hehn, J. P. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(11), 5775–5794. [Link]
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American Chemical Society. (n.d.). Phosphine oxides from a medicinal chemist's perspective. [Link]
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Finkbeiner, P., & Hehn, J. P. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Busacca, C. A., Lorenz, J. C., Sabila, P., Haddad, N., & Senanayake, C. H. (n.d.). Synthesis of Electron-Deficient Secondary Phosphine Oxides and Secondary Phosphines: Bis[3,5-bis(trifluoromethyl)phenyl]phosphine Oxide and Bis[3,5-bis(trifluoromethyl)phenyl]phosphine. Organic Syntheses. [Link]
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OUCI. (n.d.). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. [Link]
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Veinot, A. J., Robertson, K., & Griffin, N. A. (2017). Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide. Molbank, 2017(4), M957. [Link]
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Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. [Link]
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Al-Zoubi, R. M., & Al-Masri, M. (2015). Crystal structure of tert-butyldiphenylphosphine oxide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o400–o401. [Link]
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Flower, K. R., Miles, P. J., & Pritchard, R. G. (2007). (4-Methoxyphenyl)diphenylphosphine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), o1339–o1340. [Link]
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Veinot, A. J., Robertson, K., & Griffin, N. A. (2017). Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide. Semantic Scholar. [Link]
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MDPI. (2020). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. [Link]
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